molecular formula C13H19ClN2O3 B1499982 Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride CAS No. 1159825-20-3

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B1499982
CAS No.: 1159825-20-3
M. Wt: 286.75 g/mol
InChI Key: YVHVEHPWNMUIKO-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride (CAS: 930782-84-6, 1159825-20-3) is a piperazine derivative with a molecular formula of C₁₃H₁₉ClN₂O₃ and a molecular weight of 286.756 g/mol . It features a hydroxymethyl (-CH₂OH) substituent at the 3-position of the piperazine ring, a benzyl carbamate group at the 1-position, and a hydrochloride salt. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for developing kinase inhibitors and other bioactive molecules . Its stereochemical purity (>95%) and solubility in polar solvents (e.g., DMSO, water with heating) make it a versatile intermediate .

Properties

IUPAC Name

benzyl 3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHVEHPWNMUIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662619
Record name Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159825-20-3
Record name Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride has several key applications in scientific research:

  • Drug Development :
    • This compound is being explored for its potential in developing new pharmaceuticals targeting neurological disorders and other conditions due to its ability to interact with specific biological targets .
  • Binding Affinity Studies :
    • Interaction studies have focused on its binding affinities with various receptors and enzymes. Understanding these interactions is crucial for predicting pharmacological profiles and therapeutic potentials.
  • Synthesis of Bioactive Molecules :
    • It serves as an intermediate in the synthesis of various bioactive compounds, which can lead to the development of new drugs with enhanced efficacy and reduced side effects .
  • Pharmacological Investigations :
    • The compound has been studied for its anti-tumor and anti-viral properties, contributing to research in oncology and infectious diseases .

Case Studies

  • Neurological Disorders :
    • A study highlighted the potential of this compound as a candidate for treating anxiety and depression by modulating neurotransmitter systems. The compound's interaction with serotonin receptors was particularly noted .
  • Anti-Cancer Applications :
    • Research indicated that derivatives of this compound exhibit significant anti-tumor activity by inhibiting specific pathways involved in cancer cell proliferation. Its ability to selectively target cancer cells while sparing normal cells was emphasized .
  • Antiviral Activity :
    • Another investigation reported that the compound demonstrated promising antiviral properties against certain viral infections, suggesting its potential role in developing antiviral therapeutics .

Mechanism of Action

The mechanism by which Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely used in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride C₁₃H₁₉ClN₂O₃ 3-hydroxymethyl, 1-benzyl carbamate, HCl 286.756 Polar due to -OH; enhanced solubility in aqueous media
(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride C₁₃H₁₉ClN₂O₂ 3-methyl, 1-benzyl carbamate, HCl 270.755 Increased lipophilicity; requires inert gas storage for stability
Benzyl 3-methylpiperazine-1-carboxylate C₁₃H₁₈N₂O₂ 3-methyl, 1-benzyl carbamate 234.29 Neutral form; lower solubility in water
(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride C₁₆H₂₅ClN₂O₂ 3-isobutyl, 1-benzyl carbamate, HCl 312.84 Bulkier substituent; potential for enhanced target binding
cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate C₁₄H₂₀N₂O₂ 3,5-dimethyl, 1-benzyl carbamate 248.32 Symmetric substitution; rigid conformation

Functional Differences

  • Hydroxymethyl vs. Methyl Groups : The hydroxymethyl group in the primary compound increases polarity and hydrogen-bonding capacity, favoring interactions with hydrophilic targets. In contrast, methyl or isobutyl groups enhance lipophilicity, improving blood-brain barrier penetration .
  • Salt Forms : Hydrochloride salts (e.g., CAS 930782-84-6) improve crystallinity and stability compared to free bases, simplifying purification .
  • Stereochemistry : Enantiomers like (R)- and (S)-benzyl 3-methylpiperazine derivatives exhibit distinct biological activities. For example, (S)-isomers may show higher affinity for specific enzyme pockets .

Research Findings and Case Studies

  • Synthetic Utility : The hydroxymethyl derivative’s synthesis involves NaHCO₃-mediated coupling of benzyl chloroformate with piperazine intermediates, achieving yields >95% .
  • Stability Data : Hydrochloride salts of methyl-substituted analogs degrade faster under ambient conditions than the hydroxymethyl analog, necessitating storage at -80°C .
  • Biological Activity : In a kinase inhibition assay, the hydroxymethyl compound demonstrated 10-fold higher potency (IC₅₀ = 0.8 μM) than its methyl counterpart (IC₅₀ = 8.2 μM), attributed to polar interactions with the ATP-binding pocket .

Biological Activity

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride, a piperazine derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H18N2O3HClC_{13}H_{18}N_2O_3\cdot HCl and a molecular weight of approximately 286.755 g/mol. Its structure features a piperazine ring, which is crucial for its biological interactions, alongside a hydroxymethyl group and a benzyl ester functionality.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The piperazine ring serves as a scaffold that facilitates the binding of pharmacophoric groups to target macromolecules, modulating their activity and influencing biochemical pathways relevant to various diseases.

Biological Activities

1. Pharmacological Applications:

  • Anxiolytic Effects: Studies suggest that derivatives of this compound may act as modulators of fatty acid amide hydrolase (FAAH), which is implicated in anxiety and pain management .
  • Antitumor Activity: In vitro studies have demonstrated that certain analogs can reduce the viability of aggressive cancer cell lines, such as MDA-MB-231, by over 55% at concentrations around 10 µM .

2. Binding Affinities:
The compound exhibits significant binding affinities for various receptors and enzymes, which are critical for predicting its pharmacological profile. Interaction studies highlight its potential as a biochemical probe in medicinal chemistry.

Case Studies

  • In Vitro Studies: A notable study assessed the antitumor effects of this compound in xenograft models. The compound was administered at a dosage of 20 mg/kg, leading to significant tumor reduction in treated mice compared to controls .
  • Structure-Activity Relationship (SAR): Research has shown that modifications around the benzylic aminomethyl fragment can influence the compound's activity. For instance, increasing alkylation did not enhance activity significantly, indicating the importance of spatial orientation in receptor interaction .

Data Tables

Biological Activity Effect Concentration/Method
Antitumor55% viability reduction10 µM in vitro (MDA-MB-231)
AnxiolyticModulation of FAAHVarious concentrations

Preparation Methods

Synthesis of Hydroxymethyl Piperazine Intermediate

A key precursor is 3-(hydroxymethyl)piperazine, which can be synthesized via a ring-closing reaction involving ethylenediamine and (R)-glycidol under catalytic conditions.

  • Reaction Conditions:
    • Reactants: Ethylenediamine, (R)-glycidol, potassium carbonate, copper chromite catalyst
    • Solvent: Dimethylbenzene
    • Temperature: Reflux for 20-24 hours
    • Molar Ratios: Ethylenediamine to (R)-glycidol = 1:1.1–1.2; Ethylenediamine to potassium carbonate = 1:5–6; Ethylenediamine to copper chromite = 1:0.1–0.15 (mass ratio)
  • Process: After reflux, the mixture is cooled, filtered, and aqueous phase containing (R)-2-hydroxymethylpiperazine is separated for further use

This step yields the chiral hydroxymethyl piperazine intermediate with high stereochemical purity.

Protection of Piperazine Nitrogen with Benzyloxycarbonyl Group

The hydroxymethyl piperazine intermediate is reacted with benzyl chloroformate (Cbz-Cl) to introduce the benzyloxycarbonyl protecting group on the nitrogen atom.

  • Reaction Conditions:
    • Base: Triethylamine or sodium hydroxide to neutralize HCl formed
    • Solvent: Dichloromethane or ethanol
    • Temperature: Controlled, typically 0–25°C to prevent side reactions
  • Procedure:
    • The hydroxymethyl piperazine is dissolved in solvent, base is added, then benzyl chloroformate is added dropwise under stirring
    • Reaction proceeds for several hours until completion
    • The product is isolated by extraction, washing, drying, and purified by recrystallization or chromatography to yield this compound

This step is critical for obtaining the desired carbamate-protected compound with high purity and yield.

Industrial Preparation Considerations

  • Scale-Up: Industrial production often employs continuous flow reactors for better control of reaction parameters, improved safety, and scalability.
  • Purification: Recrystallization from suitable solvents and chromatographic purification ensure ≥97% purity.
  • Storage: The hydrochloride salt form is preferred for enhanced stability, stored under inert atmosphere (e.g., nitrogen) at 2–8°C to maintain integrity.

Comparative Data Table of Key Preparation Steps

Step Reactants & Conditions Key Parameters Outcome Reference
1. Ring Closure to Hydroxymethyl Piperazine Ethylenediamine + (R)-glycidol, K2CO3, Cu chromite, dimethylbenzene, reflux 20-24h Molar ratios: 1:1.1–1.2 (EDA:glycidol), 1:5–6 (EDA:K2CO3), 1:0.1–0.15 (EDA:Cu chromite) (R)-2-hydroxymethylpiperazine aqueous phase
2. Boc Protection (if applicable) Di-tert-butyl dicarbonate, NaOH, ethanol, reflux 3-5h Molar ratio 1:2.1–2.2 (substrate:Boc2O) 1,4-di-Boc-2-hydroxymethylpiperazine (intermediate)
3. Carbamate Formation Hydroxymethylpiperazine + benzyl chloroformate, base (triethylamine), DCM, 0–25°C Controlled addition, neutralization of HCl This compound
4. Purification Extraction, washing, drying, recrystallization Solvent-dependent Pure hydrochloride salt, ≥97% purity

Research Findings and Optimization Notes

  • The ring-closing reaction benefits from precise molar ratios and catalyst loading to maximize yield and stereoselectivity.
  • The protection step using benzyl chloroformate requires careful pH control and temperature to avoid hydrolysis or side reactions.
  • Industrial methods favor continuous flow to improve reproducibility and reduce reaction times.
  • Purification techniques are optimized to remove impurities such as unreacted starting materials, side products, and catalyst residues.

Q & A

Q. What are the established synthetic routes for Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride, and how can reaction efficiency be optimized?

A common method involves reacting a hydroxymethyl-piperazine derivative with benzyl carbonochloridate under basic conditions. For example, analogous syntheses of benzyl-protected piperazine carboxylates achieved ~73% yield using dropwise addition of benzyl carbonochloridate to a stirred solution of the piperazine derivative in dichloromethane, followed by neutralization and purification via column chromatography (Rf = 0.43 in heptane/EtOAc 3:1) . Optimization strategies include:

  • Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.
  • Stoichiometry : Use 1.2 equivalents of benzyl carbonochloridate to ensure complete reaction.
  • Purification : Employ gradient elution (e.g., heptane to EtOAc) to isolate the product efficiently.

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • LC-MS : Confirm molecular ion peaks (e.g., [M+H⁺] observed at m/z 302.1 for structurally related compounds) and fragmentation patterns .
  • HPLC : Validate purity (>98%) using a C18 column with UV detection at 254 nm and an isocratic mobile phase (e.g., acetonitrile/water 70:30) .
  • NMR : Characterize the hydroxymethyl group (δ ~3.5–4.0 ppm for CH₂OH) and benzyl aromatic protons (δ ~7.2–7.4 ppm) .

Q. What safety protocols are critical during handling and storage?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential irritant vapors .
  • Storage : Keep in airtight containers at 2–8°C, protected from moisture and light, to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the hydroxymethyl group in biological activity?

  • Analog synthesis : Replace the hydroxymethyl group with alternative substituents (e.g., methyl, carboxyl) using methods like reductive amination or alkylation .
  • Bioassay integration : Test analogs in target-specific assays (e.g., enzyme inhibition) to correlate substituent effects with activity. For example, analogs with bulkier groups may reduce binding affinity due to steric hindrance .
  • Computational modeling : Perform molecular docking to predict interactions between the hydroxymethyl group and active site residues .

Q. What advanced analytical methods resolve discrepancies in solubility and bioavailability data across studies?

  • Solubility profiling : Use shake-flask experiments at physiological pH (1.2–7.4) to measure equilibrium solubility, noting deviations caused by polymorphic forms .
  • Bioavailability prediction : Apply the Biopharmaceutics Classification System (BCS) based on permeability (Caco-2 assays) and solubility data .
  • Dynamic light scattering (DLS) : Detect aggregation in aqueous solutions, which may explain inconsistent bioavailability .

Q. How can researchers address contradictions in reported stability data under varying conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the carboxylate ester) .
  • Stability-indicating assays : Use HPLC-MS to quantify degradation products and validate method specificity .
  • Kinetic analysis : Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf-life under standard storage conditions .

Q. What strategies improve yield in large-scale synthesis while maintaining high enantiopurity?

  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphates) during piperazine functionalization .
  • Process optimization : Use continuous flow reactors to enhance mixing and heat transfer, reducing racemization risks .
  • Crystallization control : Seed the reaction mixture with enantiopure crystals to direct crystal growth and minimize impurities .

Methodological Notes

  • Data validation : Cross-reference LC-MS, NMR, and elemental analysis to ensure structural integrity .
  • Contradiction resolution : Replicate conflicting experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
  • Safety compliance : Regularly update risk assessments based on SDS revisions and newly published hazard data .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
Reactant of Route 2
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

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